(2-Bromo-5-trifluoromethoxyphenyl)-isobutylamine
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Overview
Description
(2-Bromo-5-trifluoromethoxyphenyl)-isobutylamine is a chemical compound characterized by a bromine atom and a trifluoromethoxy group attached to a phenyl ring, which is further linked to an isobutylamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The synthesis of this compound typically involves the bromination of phenol derivatives followed by trifluoromethylation. The reaction conditions include the use of brominating agents such as bromine (Br2) and trifluoromethylation reagents like trifluoromethyl iodide (CF3I).
Amination: The final step involves the introduction of the isobutylamine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of (2-Hydroxy-5-trifluoromethoxyphenyl)-isobutylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions involving polar aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the degree of oxidation.
Reduction Products: (2-Hydroxy-5-trifluoromethoxyphenyl)-isobutylamine.
Substitution Products: Compounds with different nucleophiles replacing the bromine atom.
Scientific Research Applications
(2-Bromo-5-trifluoromethoxyphenyl)-isobutylamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which (2-Bromo-5-trifluoromethoxyphenyl)-isobutylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
(2-Bromo-5-trifluoromethoxyphenyl)-isobutylamine is unique due to its specific combination of functional groups. Similar compounds include:
2-Bromo-5-(trifluoromethoxy)pyridine: This compound differs in its pyridine ring structure.
2-Bromo-5-(trifluoromethoxy)aniline: This compound has an amino group instead of the isobutylamine group.
These compounds share the trifluoromethoxy and bromine functionalities but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-bromo-N-(2-methylpropyl)-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZAGFNGSZAKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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